molecular formula C15H28N2O2 B8262939 tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B8262939
M. Wt: 268.39 g/mol
InChI Key: AKAOIMHSBDHLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate: is a spirocyclic compound characterized by a unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic structure in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes, including the use of olefin metathesis reactions with catalysts such as Grubbs’ catalyst. These methods are optimized for large-scale production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of various substituted spirocyclic compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

  • tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate
  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Comparison: While these compounds share a similar spirocyclic framework, tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-5-4-8-15(17)9-6-12(16)7-10-15/h12H,4-11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAOIMHSBDHLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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